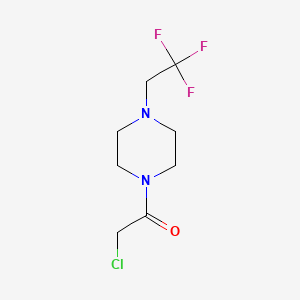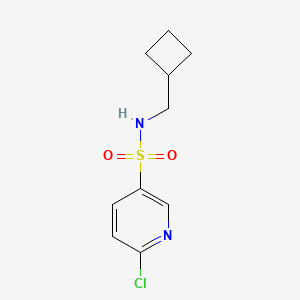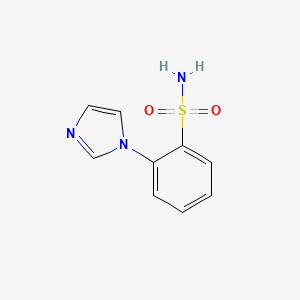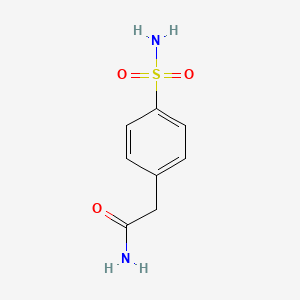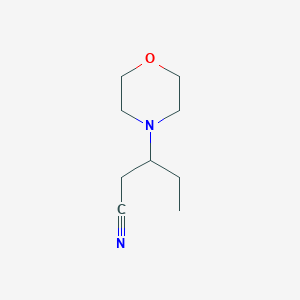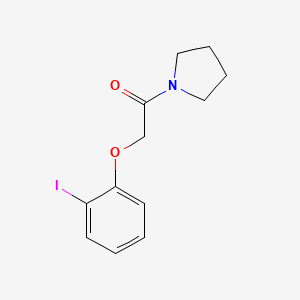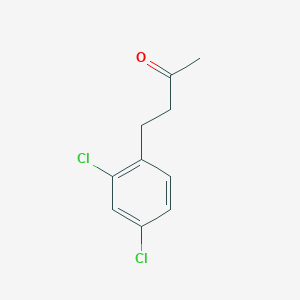
4-(2,4-Dichlorophenyl)butan-2-one
Overview
Description
4-(2,4-Dichlorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H10Cl2O and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dichlorophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity : A study by Goudie et al. (1978) investigated compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one and found that compounds with a small lipophilic group such as methoxyl, methyl, or chloro in conjunction with a butan-2-one side chain showed significant anti-inflammatory activity (Goudie et al., 1978).
Crystal Structure Analysis : Kang et al. (2015) analyzed the crystal structure of cyproconazole, a compound structurally related to 4-(2,4-Dichlorophenyl)butan-2-one. Their research offers insights into the molecular configuration and potential applications in fungicides (Kang et al., 2015).
Reductive Arylation : Citterio (2003) described the reductive arylation of electron-deficient olefins, including 4-(4-chlorophenyl)butan-2-one, which is relevant in organic synthesis and chemical transformations (Citterio, 2003).
Synthesis and Structural Analysis of Chalcone Derivatives : Salian et al. (2018) synthesized and characterized chalcone derivatives, including a compound with a structure similar to 4-(2,4-Dichlorophenyl)butan-2-one. The study involved X-ray diffraction and other techniques to analyze these compounds (Salian et al., 2018).
Anticancer Activity of Sigma-2 Ligands : Asong et al. (2019) studied sigma-2 ligands related to 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one for their potential anticancer activities. This research indicates the relevance of such compounds in cancer treatment (Asong et al., 2019).
Conformational Studies : Rondino et al. (2016) investigated the conformational landscape of related compounds, including (S)-1-(4-chlorophenyl)ethanol and its adducts with R- and S-butan-2-ol, providing insight into molecular interactions and structural properties (Rondino et al., 2016).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVBOFOZHJTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



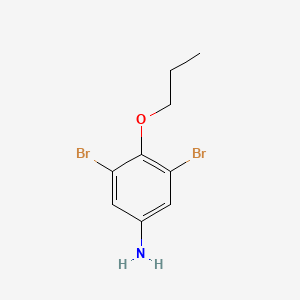
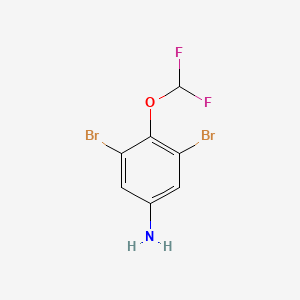

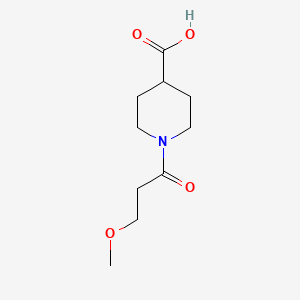
![4-[(Isopropylsulfamoyl)methyl]benzoic acid](/img/structure/B7870312.png)
